molecular formula C11H19FN2O2 B8458325 tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate

tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate

Cat. No.: B8458325
M. Wt: 230.28 g/mol
InChI Key: UHGUOYWTPIJNJC-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[320]heptan-1-yl]carbamate is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protected amine and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-azabicyclo[3.2.0]heptane and tert-butyl chloroformate.

    Protection of Amine Group: The amine group of 3-azabicyclo[3.2.0]heptane is protected using tert-butyl chloroformate to form the Boc-protected amine.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields a new amine derivative.

    Deprotection Reactions: The major product is the free amine form of the compound.

Scientific Research Applications

tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom and the Boc-protected amine play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in having a Boc protecting group but lacks the bicyclic structure and fluorine atom.

    Fluoroamines: Compounds with a fluorine atom and an amine group but without the bicyclic structure.

Uniqueness

tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate is unique due to its combination of a Boc-protected amine, a fluorine atom, and a bicyclic structure. This unique combination imparts specific chemical properties and biological activities that are not found in simpler analogs.

Properties

Molecular Formula

C11H19FN2O2

Molecular Weight

230.28 g/mol

IUPAC Name

tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate

InChI

InChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-11-5-4-10(11,12)6-13-7-11/h13H,4-7H2,1-3H3,(H,14,15)/t10-,11+/m0/s1

InChI Key

UHGUOYWTPIJNJC-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CC[C@@]1(CNC2)F

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC1(CNC2)F

Origin of Product

United States

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